molecular formula C6H11BrO B3032975 4-Bromo-4-methyltetrahydropyran CAS No. 66299-88-5

4-Bromo-4-methyltetrahydropyran

Cat. No.: B3032975
CAS No.: 66299-88-5
M. Wt: 179.05
InChI Key: QWCMUULWVOAVEJ-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

4-Bromo-4-methyltetrahydropyran plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites. This inhibition can result in changes in the levels of various metabolites and alterations in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its effects on cellular function. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can cause significant changes in cellular function. For example, high doses of this compound have been associated with toxic effects, including cellular damage and alterations in metabolic pathways. Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable effect .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and the levels of various metabolites. Additionally, this compound can affect the activity of other enzymes and cofactors involved in its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in certain compartments, affecting its localization and activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. It may be directed to certain organelles by targeting signals or post-translational modifications. For example, it can be localized to the mitochondria, where it can affect mitochondrial function and metabolism. The subcellular localization of this compound is crucial for its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-4-methyltetrahydropyran typically involves the bromination of 4-methyltetrahydropyran. One common method is the reaction of 4-methyltetrahydropyran with bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures . The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom at the 4-position of the tetrahydropyran ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions, but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize side reactions and by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-4-methyltetrahydropyran can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH3) in polar solvents like methanol or ethanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.

Major Products Formed:

Scientific Research Applications

4-Bromo-4-methyltetrahydropyran has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the construction of various heterocyclic compounds.

    Biology: Potential use in the study of enzyme mechanisms and as a probe for investigating biological pathways involving brominated compounds.

    Medicine: Exploration of its potential as a precursor for pharmaceutical compounds, particularly those with bromine-containing functional groups.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Uniqueness: 4-Bromo-4-methyltetrahydropyran is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom makes it a versatile intermediate for various chemical transformations, enabling the synthesis of a wide range of derivatives and complex molecules .

Properties

IUPAC Name

4-bromo-4-methyloxane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO/c1-6(7)2-4-8-5-3-6/h2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWCMUULWVOAVEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOCC1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10792606
Record name 4-Bromo-4-methyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10792606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66299-88-5
Record name 4-Bromo-4-methyloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10792606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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